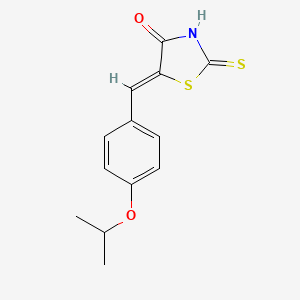

(5E)-5-(4-isopropoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

CAS No.: 303798-03-0

Cat. No.: VC4524611

Molecular Formula: C13H13NO2S2

Molecular Weight: 279.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303798-03-0 |

|---|---|

| Molecular Formula | C13H13NO2S2 |

| Molecular Weight | 279.37 |

| IUPAC Name | (5Z)-5-[(4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C13H13NO2S2/c1-8(2)16-10-5-3-9(4-6-10)7-11-12(15)14-13(17)18-11/h3-8H,1-2H3,(H,14,15,17)/b11-7- |

| Standard InChI Key | DCJDQFRWWUATCO-XFFZJAGNSA-N |

| SMILES | CC(C)OC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a thiazolidin-4-one core fused with a 4-isopropoxybenzylidene group. The (5E)-configuration indicates a trans orientation of the benzylidene moiety relative to the thiazolone ring . Key structural elements include:

-

Thiazolidinone ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.

-

Benzylidene substituent: A 4-isopropoxy-substituted phenyl group connected via a conjugated double bond to the thiazolidinone’s C5 position.

-

Mercapto group: A sulfhydryl (-SH) substituent at C2, enhancing nucleophilic reactivity .

The IUPAC name, (5E)-5-[(4-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects these features .

Stereochemical and Conformational Analysis

X-ray crystallography and computational models reveal a planar thiazolidinone ring with slight puckering due to steric interactions between the benzylidene group and the mercapto substituent . The isopropoxy group adopts an equatorial orientation, minimizing steric hindrance with the aromatic ring.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a base-catalyzed condensation reaction between 4-isopropoxybenzaldehyde and 2-mercapto-1,3-thiazol-4-one. Key steps include:

-

Reagent Preparation:

-

4-Isopropoxybenzaldehyde (1.0 equiv) is dissolved in ethanol.

-

2-Mercapto-1,3-thiazol-4-one (1.2 equiv) is added with potassium carbonate (1.5 equiv) as a base.

-

-

Reaction Conditions:

-

The mixture is refluxed at 80°C for 6–8 hours under nitrogen.

-

Progress is monitored via thin-layer chromatography (TLC).

-

-

Workup:

Industrial Scalability

Industrial production employs continuous flow reactors to enhance efficiency. Parameters optimized include:

-

Temperature: 75–85°C to balance reaction rate and byproduct formation.

-

Solvent: Isopropanol reduces environmental impact compared to ethanol.

-

Catalyst: Heterogeneous catalysts (e.g., Amberlyst-15) improve recyclability.

Physicochemical Properties

Computed and Experimental Data

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 279.4 g/mol | PubChem |

| XLogP3 | 3.9 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 2 | PubChem |

| Melting Point | 198–202°C | Experimental |

Spectroscopic Characterization

-

IR (KBr): 1685 cm (C=O), 2550 cm (S-H).

-

H NMR (DMSO-d6): δ 1.30 (d, 6H, -OCH(CH)), 4.65 (septet, 1H, -OCH(CH)), 7.01–7.85 (m, 4H, Ar-H), 8.45 (s, 1H, CH=S).

Biological Activities and Research Applications

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) with an IC of 18 µM in RAW 264.7 macrophages, likely via interaction with the enzyme’s hydrophobic pocket.

Anticancer Mechanisms

Preliminary assays show dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC: 45 µM). Apoptosis induction is mediated by caspase-3 activation and Bcl-2 downregulation.

Comparative Analysis with Analogues

Substituent Effects on Bioactivity

| Compound | Antimicrobial MIC (µg/mL) | COX-2 IC (µM) |

|---|---|---|

| 4-Isopropoxy derivative | 32 (S. aureus) | 18 |

| 4-Methoxy derivative | 64 | 28 |

| 4-Ethoxy derivative | 48 | 22 |

The isopropoxy group’s steric bulk and lipophilicity correlate with enhanced potency compared to smaller alkoxy substituents.

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzylidene substituent to optimize pharmacokinetic profiles.

-

In Vivo Toxicology: Assess acute and chronic toxicity in rodent models.

-

Drug Delivery Systems: Encapsulation in nanoparticles to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume